molecular formula C8H6BrFN2O B13939679 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol

5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol

Cat. No.: B13939679
M. Wt: 245.05 g/mol
InChI Key: IEVQPXGDTXHZKY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles .

Scientific Research Applications

5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like phosphoinositide 3-kinase δ, affecting cellular signaling pathways involved in inflammation and cancer progression . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Another member of the indazole family with similar biological activities.

    2H-Indazole: Structurally similar but with different substitution patterns.

    5-Bromo-2-methyl-2H-indazole: Lacks the fluorine atom present in 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

5-bromo-7-fluoro-2-methylindazol-6-ol

InChI

InChI=1S/C8H6BrFN2O/c1-12-3-4-2-5(9)8(13)6(10)7(4)11-12/h2-3,13H,1H3

InChI Key

IEVQPXGDTXHZKY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=C(C2=N1)F)O)Br

Origin of Product

United States

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